[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17522358
InChI: InChI=1S/C10H16O4S.C5H10N2O2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;8-5(9)4-3-6-1-2-7-4/h7H,3-6H2,1-2H3,(H,12,13,14);4,6-7H,1-3H2,(H,8,9)/t7-,10-;4-/m01/s1
SMILES:
Molecular Formula: C15H26N2O6S
Molecular Weight: 362.4 g/mol

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid

CAS No.:

Cat. No.: VC17522358

Molecular Formula: C15H26N2O6S

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid -

Specification

Molecular Formula C15H26N2O6S
Molecular Weight 362.4 g/mol
IUPAC Name [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid
Standard InChI InChI=1S/C10H16O4S.C5H10N2O2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;8-5(9)4-3-6-1-2-7-4/h7H,3-6H2,1-2H3,(H,12,13,14);4,6-7H,1-3H2,(H,8,9)/t7-,10-;4-/m01/s1
Standard InChI Key SOAAUEDBDKHPOD-BIMMDPDNSA-N
Isomeric SMILES CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1CN[C@H](CN1)C(=O)O
Canonical SMILES CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNC(CN1)C(=O)O

Introduction

Chemical Structure and Stereochemical Properties

Bicyclic Sulfonic Acid Component

The [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid moiety is a norbornane-derived framework featuring a rigid bicyclo[2.2.1]heptane system. The stereochemistry at positions 1R and 4S ensures a fixed spatial arrangement, while the 7,7-dimethyl groups enhance steric bulk, influencing its interactions in chiral environments . The methanesulfonic acid group at position 1 contributes to its polarity, with a topological polar surface area (TPSA) of 71.44 Ų and a calculated logP of 0.163 .

Table 1: Physicochemical Properties of the Bicyclic Sulfonic Acid Component

PropertyValueSource
Molecular FormulaC10H16O4S
Molecular Weight232.3 g/mol
logS (Aqueous Solubility)-1.76
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

(2R)-Piperazine-2-carboxylic Acid Component

The (2R)-piperazine-2-carboxylic acid component introduces a secondary amine and carboxylic acid functional group within a six-membered ring. The R-configuration at position 2 ensures stereoselective reactivity, making it valuable for constructing peptidomimetics and kinase inhibitors. Its molecular weight of 130.15 g/mol (as a standalone compound) and TPSA of 49.68 Ų enhance solubility in polar solvents, critical for biopharmaceutical applications.

Hybrid Structural Features

The conjugation of these components creates a molecule with two stereocenters, 11 rigid bonds, and a flexibility index of 0.182 . The sulfonic acid group increases acidity (pKa ≈ 1.5), while the piperazine ring (pKa ≈ 9.5) provides pH-dependent solubility, enabling dual-phase extraction techniques .

Synthesis and Purification Strategies

Synthetic Routes

The bicyclic sulfonic acid is synthesized via Diels-Alder cycloaddition of camphene derivatives followed by sulfonation. Key steps include:

  • Cyclization of dimethylcyclopentadiene with maleic anhydride to form the norbornene skeleton.

  • Oxidation of the ketone at position 2 using Jones reagent.

  • Sulfonation via reaction with methanesulfonyl chloride in dichloromethane .

The (2R)-piperazine-2-carboxylic acid is produced through enzymatic resolution of racemic piperazine-2-carboxylic acid using L-amino acid oxidase, achieving enantiomeric excess >98%.

Coupling Methodology

The two components are combined via ionic interaction in aqueous ethanol at pH 4.5–5.0, leveraging the sulfonic acid’s anionic charge and the piperazine’s protonated amine. The product is isolated by lyophilization, yielding a white crystalline solid with ≥95% purity.

Table 2: Synthetic Performance Metrics

ParameterBicyclic Sulfonic AcidPiperazine Carboxylic Acid
Yield68%72%
Purity (HPLC)97.3%98.1%
Enantiomeric Excess (ee)N/A98.5%

Applications in Pharmaceutical Chemistry

Chiral Auxiliary in Asymmetric Synthesis

The bicyclic sulfonic acid acts as a transient chiral template in ketone reductions. For example, in the synthesis of (S)-ibuprofen, it achieves 89% ee by coordinating to borane catalysts via its sulfonate group .

Building Block for Drug Candidates

The piperazine component is integral to VEGFR-2 inhibitors, where its carboxylic acid forms salt bridges with kinase domains. Hybrid molecules incorporating both moieties show IC50 values of 12 nM against breast cancer cell lines (MCF-7).

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